3-Bromoimidazo[1,2-c]pyrimidin-5-ol
Description
3-Bromoimidazo[1,2-c]pyrimidin-5-ol is a brominated heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core with a hydroxyl group at position 5 and a bromine atom at position 2. Its hydrochloride salt form (CAS EN300-1655783) is documented in commercial catalogs . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes like Lp-PLA2 .
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-5-1-2-8-6(11)10(4)5/h1-3H,(H,8,11) |
InChI Key |
FFUSQFPLTIMHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine nucleus can be synthesized by the condensation of 2-aminopyrimidine derivatives with α-haloketones or α-haloaldehydes, which facilitate cyclization under mild heating conditions. For example, 3-amino-pyrimidine derivatives react with chloroacetaldehyde or bromoacetaldehyde in ethyl acetate at elevated temperatures (around 85–95 °C) for 2 hours to form the imidazo ring system. This method is supported by analogous preparations of related imidazo[1,2-b]pyridazine compounds, which share similar heterocyclic frameworks and synthetic logic.
Bromination at the 3-Position
Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS). For instance, after formation of the imidazo[1,2-c]pyrimidine ring, treatment with NBS in ethyl acetate at 95 °C for 2 hours results in bromination at the 3-position with high yield and purity (up to 89% yield, 99% purity by HPLC).
Transition-Metal Catalyzed Coupling Reactions
To introduce further substituents or modify the brominated intermediate, palladium-catalyzed cross-coupling reactions such as Sonogashira coupling are employed. These reactions use catalysts like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in solvents such as N,N-dimethylformamide (DMF) under inert atmosphere at room temperature for about 1 hour. The reaction conditions allow for efficient coupling of the 3-bromoimidazo[1,2-c]pyrimidine with terminal alkynes or other coupling partners, yielding functionalized derivatives with yields around 70–82%.
Alternative Catalytic Systems
Other catalytic systems involve tris-(dibenzylideneacetone)dipalladium(0) with tricyclohexylphosphine in aqueous 1,4-dioxane at 100 °C for 1.5 to 4 hours under inert atmosphere. These conditions are used for Suzuki-type coupling reactions with boronate esters to afford substituted derivatives, demonstrating the versatility of the brominated intermediate in further synthetic elaborations.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 3-Amino-pyrimidine + chloroacetaldehyde | Ethyl acetate, 85–95 °C, 2 h | ~89 | Formation of imidazo[1,2-c]pyrimidine core |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Ethyl acetate, 95 °C, 2 h | ~89 | Selective bromination at 3-position, high purity |
| 3 | Sonogashira Coupling | Pd(PPh3)4, CuI, DIPEA, terminal alkyne | DMF, 20 °C, 1 h, inert atmosphere | 70–82 | Functionalization of 3-bromoimidazo derivative |
| 4 | Suzuki Coupling | Pd2(dba)3, tricyclohexylphosphine, K3PO4 | 1,4-Dioxane/H2O, 100 °C, 1.5–4 h | Variable | Coupling with boronate esters to introduce aryl/thienyl groups |
Research Findings and Analytical Data
- Purity and Yield: Bromination using NBS yields products with purity up to 99% as confirmed by HPLC analysis.
- NMR Characterization: Proton NMR spectra typically show characteristic aromatic proton signals confirming the structure of the imidazo[1,2-c]pyrimidine core and substitution pattern.
- Mass Spectrometry: LRMS (APCI) confirms molecular ion peaks consistent with the expected molecular weight of brominated and functionalized derivatives.
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective for monitoring reaction progress and completion during bromination and coupling steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromoimidazo[1,2-c]pyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and other biological processes.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-c]pyrimidin-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The imidazole and pyrimidine rings can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 185.57 g/mol
- Purity : 97% (SynChem, Inc.)
- Key Differences: Chlorine substitution at position 7 instead of bromine at position 3.
6,8-Dibromoimidazo[1,2-a]pyridine
- Molecular Formula : C₇H₄Br₂N₂
- Molecular Weight : 291.93 g/mol
- Structural Note: Dibrominated analog with a pyridine-based core (imidazo[1,2-a]pyridine) instead of pyrimidine. The fused pyridine ring alters electronic properties, reducing hydrogen-bonding capacity compared to the hydroxyl-containing target compound .
Functional Group Variations
7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
- Molecular Formula : C₆H₃ClN₃O
- Molecular Weight : 183.56 g/mol
- This modification may lower solubility in aqueous media compared to the hydroxylated parent compound .
2-(4-Chlorophenyl)-8-[(3S)-Piperidin-3-ylamino]imidazo[1,2-c]pyrimidine-5-carboxamide
- Molecular Formula : C₁₈H₁₉ClN₆O
- Molecular Weight : 370.84 g/mol
- Functional Additions: A carboxamide group at position 5 and a chlorophenyl substituent at position 2.
Ring-Modified Analogs
3-Bromo-5-methylimidazo[1,2-a]pyridine
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 211.06 g/mol
- Structural Note: Methyl substitution at position 5 on a pyridine-based core (imidazo[1,2-a]pyridine). The absence of a hydroxyl group reduces polarity, while the methyl group may enhance lipophilicity .
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
- Molecular Formula : C₁₃H₈BrN₃O₂
- Molecular Weight : 318.14 g/mol
Comparative Data Table
*Calculated based on molecular formula C₆H₄BrN₃O.
Key Findings and Implications
Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine may enhance electrophilic reactivity, making 3-bromo derivatives more suitable for cross-coupling reactions .
Hydroxyl vs. Ketone : The hydroxyl group in this compound improves aqueous solubility, whereas ketone-containing analogs (e.g., 5(6H)-one) are more lipophilic, influencing their pharmacokinetic profiles .
Biological Activity: Carboxamide and piperidinylamino substituents (e.g., in ) demonstrate the importance of functional group diversity in optimizing target binding and inhibitory potency.
Biological Activity
3-Bromoimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fused imidazole and pyrimidine ring system, characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position. The unique structural properties of this compound contribute to its interactions with various biological macromolecules, making it a valuable candidate for drug development.
- Molecular Formula : C6H4BrN3O
- Molecular Weight : 250.48 g/mol
- Structural Features : The presence of the bromine atom and hydroxyl group enhances its reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-c]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This compound has been studied for its potential to inhibit various enzymes and bind to receptors involved in critical biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against cell lines such as MDA-MB-231 (IC50 = 0.0046 μM) and HeLa cells (IC50 = 0.058 μM) .
- Enzyme Inhibition : It serves as a scaffold for developing pharmaceutical agents due to its potential enzyme inhibition properties. The compound's structural features allow it to effectively engage with biological macromolecules, providing insights into its therapeutic roles .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In one study, derivatives of this compound exhibited potent cytotoxicity against human cancer cell lines, with significant reductions in cell viability observed at low concentrations. The presence of hydroxyl groups was found to enhance antiproliferative activity by lowering IC50 values across multiple cell lines, including PC3 and Hep2 cells .
- Chemical-Genetic Profiling : A study on related compounds indicated that modifications at specific positions significantly affect biological activity. This profiling approach allows researchers to predict the mode of action in human cells based on yeast models, showcasing the conserved pathways targeted by these compounds .
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.0046 | Antiproliferative against MDA-MB-231 |
| Derivative A | 0.075 | Antiproliferative against HeLa |
| Derivative B | 0.021 | Cytotoxic against LNCaP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
